molecular formula C8H7F2NO2 B13598813 1,4-Difluoro-2-(2-nitroethyl)benzene

1,4-Difluoro-2-(2-nitroethyl)benzene

Katalognummer: B13598813
Molekulargewicht: 187.14 g/mol
InChI-Schlüssel: KWOGEAVGKFKHTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Difluoro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

1,4-Difluoro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-(2-nitroethyl)benzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of nitro compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Difluoro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through its nitro and fluorine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,4-Difluoro-2-(2-nitroethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H7F2NO2

Molekulargewicht

187.14 g/mol

IUPAC-Name

1,4-difluoro-2-(2-nitroethyl)benzene

InChI

InChI=1S/C8H7F2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2

InChI-Schlüssel

KWOGEAVGKFKHTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CC[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.